O-Desphenyl Sofosbuvir (GS-331007) is a nucleoside analog and the primary circulating metabolite of Sofosbuvir. [, , , ] Sofosbuvir, a prodrug, requires metabolic activation to exert its antiviral effect against the Hepatitis C Virus (HCV). [, , ] O-Desphenyl Sofosbuvir is a key intermediate in this activation process and is itself a potent inhibitor of the HCV NS5B polymerase, an enzyme crucial for viral replication. [, , ]
O-Desphenyl Sofosbuvir is a significant compound in the field of antiviral therapy, particularly for the treatment of hepatitis C virus infections. It is a direct-acting antiviral agent that functions as a nucleotide analog inhibitor of the hepatitis C virus's non-structural protein 5B RNA-dependent RNA polymerase. This compound is recognized for its role in inhibiting viral replication, thereby reducing the viral load in infected patients.
O-Desphenyl Sofosbuvir is classified under the category of antiviral agents, specifically targeting hepatitis C virus. It is derived from Sofosbuvir, which is a well-established medication used in clinical settings for hepatitis C treatment. The compound has a unique chemical identity, with the CAS number 1233335-82-4, and it is commonly referenced in pharmaceutical and biochemical research contexts .
The synthesis of O-Desphenyl Sofosbuvir involves several intricate steps, primarily focusing on nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The process typically includes:
Industrial production methods are optimized for large-scale manufacturing, employing efficient catalysts and solvents to ensure high yield and purity while minimizing costs .
O-Desphenyl Sofosbuvir undergoes several chemical reactions that are critical for its synthesis and functionality:
These reactions are essential for modifying the compound's properties to enhance its efficacy as an antiviral agent.
The mechanism of action of O-Desphenyl Sofosbuvir involves its role as a defective substrate for the hepatitis C virus's non-structural protein 5B RNA-dependent RNA polymerase. By mimicking natural substrates, it effectively inhibits the polymerase's activity, leading to:
O-Desphenyl Sofosbuvir exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
O-Desphenyl Sofosbuvir has various applications in scientific research:
The compound's role in enhancing our understanding of hepatitis C treatments makes it invaluable in both clinical and research settings .
O-Desphenyl Sofosbuvir is systematically identified as (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoate. This nomenclature reflects its stereochemistry and functional groups, critical for its biochemical interactions [3] .
The compound has a molecular formula of C₁₆H₂₅FN₃O₉P and a molecular weight of 453.36 g/mol. Its structure features a tetrahydrofuran core with fluoromethyl substitution, a uracil-derived pyrimidinedione ring, and an L-alaninate ester linked via a phosphoramidate bond. This arrangement is vital for its role as a Sofosbuvir derivative [2] [7].
Table 1: Chemical Identifiers of O-Desphenyl Sofosbuvir
Identifier Type | Value |
---|---|
CAS Registry Number | 1233335-82-4 |
MDL Number | MFCD28387278 |
IUPAC Name | Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate |
Molecular Formula | C₁₆H₂₅FN₃O₉P |
Molecular Weight | 453.36 g/mol |
Canonical SMILES | O[C@@H]1C@@HOC@@H[C@]1(C)F |
InChI Key | Not Provided |
Key structural attributes include:
Impurity Profile
O-Desphenyl Sofosbuvir arises during Sofosbuvir synthesis through the incomplete esterification of the intermediate desphospho compound or via dealkylation of the parent drug’s phenyl group. It is classified as a process-related impurity, necessitating strict control to ensure final product purity. Suppliers offer it as a reference standard (e.g., Cat. No. SA15404) for analytical calibration, with prices scaling from $255 (10 mg) to $1,395 (100 mg) [2] [3].
Table 2: Commercial Availability as a Reference Standard
Pack Size | Price (USD) | Supplier |
---|---|---|
10 mg | $255 | SynThink Chemicals |
25 mg | $395 | SynThink Chemicals |
100 mg | $1,395 | SynThink Chemicals |
Custom Sizes | Available on enquiry | Simson Pharma |
Metabolic Pathway
In vivo, Sofosbuvir undergoes enzymatic dealkylation to form O-Desphenyl Sofosbuvir as a primary metabolite. This occurs via hepatic carboxylesterases (CES1/CES2), which hydrolyze the isopropyl ester bond. Further metabolism yields GS-566500 (O-Desisopropyl O-Desphenyl Sofosbuvir, CAS 1233335-78-8), a pharmacologically active nucleoside analog that inhibits HCV NS5B polymerase [4] [5]. The metabolic transformation involves:
Analytical Challenges
As a structurally similar impurity, O-Desphenyl Sofosbuvir poses separation challenges during chromatographic analysis. Its detection requires high-resolution methods such as reverse-phase HPLC coupled with UV or mass spectrometry detectors. Regulatory guidelines (ICH Q3B) mandate limits for such impurities (typically ≤0.15%), necessitating validated quantification protocols [3] [6].
Green Analytical Chemistry
Recent advances prioritize eco-friendly chromatography for impurity profiling. Techniques like Green Liquid Chromatography (GLC) minimize hazardous solvent use through:
Table 3: Quality Control Methods for Impurity Detection
Analytical Method | Separation Focus | Greenness Metric | Advantage |
---|---|---|---|
Reverse-Phase HPLC-UV | Sofosbuvir vs. O-Desphenyl | NEMI (3/4) | High resolution for polar impurities |
UPLC-MS/MS | Metabolites (e.g., GS-566500) | AGREE (0.82) | Rapid, sensitive quantification |
Green HPLC-PDA | Multiple synthesis impurities | GAPI (Excellent) | Reduced acetonitrile consumption |
Regulatory and Synthetic Relevance
Pharmaceutical manufacturers must document impurity profiles in Abbreviated New Drug Applications (ANDAs). O-Desphenyl Sofosbuvir is listed among 25+ potential Sofosbuvir impurities (e.g., Sofosbuvir Chloro Analog, Sofosbuvir α-Isomer), requiring reference standards for batch release testing. Its control strategy encompasses:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1